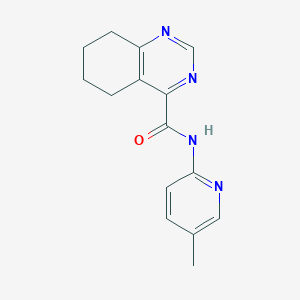

![molecular formula C18H17N7O B2409038 N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351595-53-3](/img/structure/B2409038.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

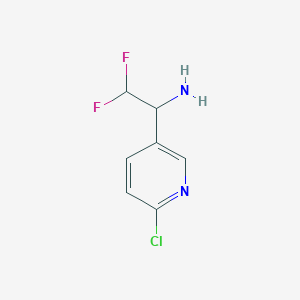

The compound contains several functional groups including a benzimidazole, a pyrazole, and a pyridazine. These are all nitrogen-containing heterocycles which are often found in biologically active compounds .

Molecular Structure Analysis

The benzimidazole and pyrazole rings are aromatic and planar. The pyridazine ring is also aromatic but may be less planar due to the presence of the carboxamide group .Chemical Reactions Analysis

As a benzimidazole, this compound might undergo electrophilic substitution reactions. The pyrazole ring might undergo reactions at the 3,5-dimethyl groups .Physical And Chemical Properties Analysis

Again, without specific information, we can only make general predictions. This compound is likely to be solid at room temperature, and due to the presence of multiple nitrogen atoms, it is likely to form hydrogen bonds .Scientific Research Applications

Heterocyclic Compound Synthesis

Research on the synthesis of substituted imidazo[1,5-a]pyrazines reveals methods for creating a range of functionalized derivatives through regioselective metalation. These processes, involving directed remote metalation-cyclization, result in novel tricyclic ring systems with potential applications in material science and pharmacology (J. Board et al., 2009).

Supramolecular Chemistry

Studies on the formation of multi-component molecular solids, through hydrogen bonds and weak intermolecular interactions, highlight the importance of such compounds in the development of supramolecular structures. These structures have implications in materials science, particularly in the design of novel materials with specific physical properties (Lei Wang et al., 2014).

Antiviral Research

Research into benzamide-based 5-aminopyrazoles and their fused heterocycles, such as pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, has demonstrated significant antiviral activities against bird flu influenza (H5N1). This suggests potential applications in the development of new antiviral drugs (A. Hebishy et al., 2020).

Antimicrobial and Antifungal Agents

The synthesis of novel heterocycles, such as pyrazolo[3,4-d]pyridazines, has shown to possess antimicrobial and antifungal activities. These compounds could be of interest in the development of new antimicrobial agents for treating infections (Asmaa M. Fahim et al., 2021).

DNA Recognition and Gene Expression Control

Research into N-Methyl imidazole and N-methyl pyrrole-containing polyamides, which can target specific DNA sequences in the minor groove of DNA, highlights the potential of such compounds in controlling gene expression. This could have significant implications in the field of genetics and cancer treatment (Sameer Chavda et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N7O/c1-11-9-12(2)25(24-11)17-8-7-15(22-23-17)18(26)19-10-16-20-13-5-3-4-6-14(13)21-16/h3-9H,10H2,1-2H3,(H,19,26)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIGFWNPWAXLFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=NC4=CC=CC=C4N3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

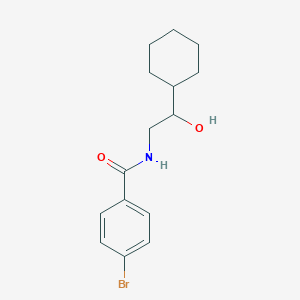

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2408961.png)

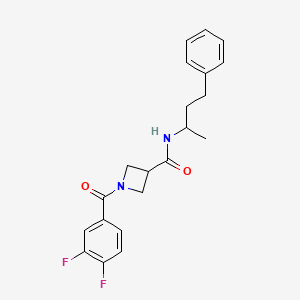

![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)

![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)

![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2408978.png)